4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group at the 4-position and a trimethylsilyl group at the 1-position
Preparation Methods
The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.
Silylation: The trimethylsilyl group is introduced at the 1-position using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Chemical Reactions Analysis
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets. The bromo and trimethylsilyl groups influence the compound’s reactivity and binding affinity to various substrates. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:
4-Chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chloro group instead of a bromo group.
4-Bromo-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWITYDWDRPGAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678011 | |
Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934388-23-5 | |
Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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